molecular formula C17H17NO4 B1408748 Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate CAS No. 1706460-94-7

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate

Cat. No.: B1408748
CAS No.: 1706460-94-7
M. Wt: 299.32 g/mol
InChI Key: BUFDIBSCPMOKDO-UHFFFAOYSA-N
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Description

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a carbamate-protected aniline group, a common motif used to temporarily protect amine functionalities during multi-step synthetic sequences, as seen in the synthesis of various benzyl-protected intermediates . The molecule also contains an oxetane ring, a strained oxygen heterocycle that is increasingly valued in agrochemical and pharmaceutical research for its ability to improve the physicochemical properties of lead compounds, such as solubility and metabolic stability. The presence of a hydroxy group on the oxetane ring provides a versatile handle for further chemical modification, allowing researchers to create more complex molecular architectures. As a protected intermediate, it can be utilized in the synthesis of novel chemical entities, including potential protease inhibitors or kinase-targeting molecules. This product is intended for use in laboratory research and development settings only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

benzyl N-[3-(3-hydroxyoxetan-3-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(22-10-13-5-2-1-3-6-13)18-15-8-4-7-14(9-15)17(20)11-21-12-17/h1-9,20H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFDIBSCPMOKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview:

  • Reaction Type: Nucleophilic addition of alcohols to carbamoyl chlorides in the presence of ZnCl₂.
  • Reaction Conditions: Typically conducted in aromatic solvents like toluene at reflux temperatures (~110°C).
  • Catalyst Loading: Optimal yields (~86%) achieved with 0.75–1.0 equivalents of ZnCl₂.

Reaction Pathway:

Data Summary:

Entry Catalyst Equiv Temperature (°C) Yield (%) Notes
1 ZnCl₂ 0.1 30 30 Low yield, mild conditions
2 ZnCl₂ 0.5 30 81 Optimal catalyst loading
3 ZnCl₂ 1.0 30 86 Maximal yield observed
4 Zinc metal 1.0 110 55 Less efficient
5 Zinc acetate 1.0 110 Traces Poor yield

(Adapted from research data on carbamate synthesis using zinc catalysts)

Solvent and Temperature Optimization

Solvent choice significantly influences yield and reaction rate. Data indicate that aromatic solvents such as toluene and benzene are superior:

Solvent Temperature (°C) Yield (%) Remarks
Toluene 30 86 Optimal conditions
Benzene 30 76 Slightly lower yield
Dichloromethane 30 43 Less effective
Ethyl acetate 30 59 Moderate yield

Higher temperatures (~110°C) are often necessary for aromatic alcohols to improve yields, especially with less reactive substrates.

Substrate Scope and Functional Group Tolerance

Research demonstrates the method's versatility with various aromatic and aliphatic alcohols:

Alcohol Substrate Product Yield (%) Notes
p-Nitrophenol 1a 86 High yield, electron-withdrawing group
p-Hydroxyacetophenone 3a 72 Para-substituted phenol
3-Methoxyphenol 8a 78 Electron-donating group
Benzyl alcohol 9a 76 Aliphatic alcohol
4-(3-Chlorophenyl)but-1-ol 10a 73 Aliphatic with aromatic substitution

The method tolerates various functional groups, including hydroxyl, methoxy, and halogens, making it suitable for complex molecule synthesis.

Synthesis of Benzyl (3-(3-Hydroxyoxetan-3-yl)phenyl)carbamate

The specific synthesis of This compound can be approached via:

Carbamoyl Chloride Preparation:

  • Starting from 3-(3-hydroxyoxetan-3-yl)phenylamine , it can be converted into the corresponding carbamoyl chloride using reagents like phosgene or triphosgene under controlled conditions.
  • Alternatively, N,N'-carbamoyl chlorides can be synthesized directly from amines and phosgene derivatives .

Carbamate Formation:

  • The carbamoyl chloride reacts with benzyl alcohol or its derivatives in the presence of ZnCl₂ catalyst.
  • Reaction conditions involve reflux in aromatic solvents like toluene at ~110°C for 12–16 hours.
  • The process yields the desired carbamate with high efficiency, as demonstrated in the synthesis of related compounds.

Purification and Characterization:

  • Purification via column chromatography.
  • Structural confirmation through NMR, HRMS, and IR spectroscopy.

Summary of Key Data:

Methodology Catalyst Solvent Temperature (°C) Time (h) Yield (%) Remarks
Zinc chloride catalysis ZnCl₂ (0.75–1.0 equiv) Toluene 110 12–16 81–86 High efficiency, broad scope
Zinc acetate Zn(OAc)₂ Toluene 110 36 Traces Less effective
Metal zinc Zn (metal) Toluene 110 30 55 Moderate yield

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the carbamate group.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is not well-defined. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyoxetanyl group may play a role in binding to active sites, while the carbamate group could be involved in forming hydrogen bonds or other interactions with target molecules .

Comparison with Similar Compounds

The following analysis compares Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate with structurally related carbamate derivatives, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Analogues from Antitubercular Carbamate Series ()

Compounds 3c–3g (Table 1) share a core phenylcarbamate structure but differ in the substituent attached to the carbamate oxygen. Key distinctions include:

  • Substituent Effects: 3c (3,5-Dimethylphenyl): Electron-donating methyl groups increase steric bulk, reducing yield (20%) compared to benzyl-substituted 3d (47%) . 3e (Methyl) and 3f (Ethyl): Smaller alkyl groups result in lower molecular weights (258–272 g/mol) and higher yields (52% and 49%, respectively), suggesting easier synthesis . 3g (tert-Butyl): The bulky tert-butyl group lowers yield (38%) and increases melting point (158–159°C), indicative of enhanced crystallinity .

Table 1: Comparison of Carbamate Derivatives ()

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
3c 3,5-Dimethylphenyl 348.16 136–138 20
3d Benzyl 334.14 124–125 47
3e Methyl 258.11 120–121 52
3f Ethyl 272.13 167–168 49
3g tert-Butyl 297.18 158–159 38
Cycloalkyl and Oxetane-Containing Carbamates ()

Compounds such as Benzyl (3-hydroxycyclopentyl)carbamate (Similarity: 0.77) and Benzyl (3-hydroxycyclohexyl)carbamate (Similarity: 0.75) highlight the impact of cyclic hydroxy substituents:

  • Hydroxyoxetane vs.
Functionalized Carbamates (–7)

Compounds like Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (MW 404.41) and sulfonamide-containing derivatives demonstrate how fluorination or heterocyclic appendages can enhance bioactivity. The target compound’s hydroxyoxetane group may similarly modulate pharmacokinetic properties.

Biological Activity

Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyoxetanyl group, which contributes to its distinct chemical reactivity. The general formula can be represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3

This structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Research indicates that the biological activity of this compound may involve several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting conditions such as diabetes and obesity.
  • Antibacterial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .

Biological Activity Data

A review of the literature reveals significant findings regarding the biological activity of this compound. Below is a summary table detailing various studies and their outcomes.

Study ReferenceBiological ActivityConcentration TestedResults
Enzyme Inhibition0.1 - 100 μMSignificant inhibition observed in vitro
Antibacterial10 - 50 μg/mLPotent activity against Staphylococcus aureus
Antioxidant5 - 50 μMModerate antioxidant activity demonstrated

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antibacterial properties of this compound against various strains of bacteria. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .
  • Enzyme Inhibition in Diabetes Models :
    In rodent models simulating diabetes, this compound was administered to assess its impact on metabolic pathways. The compound showed a marked reduction in blood glucose levels and improved insulin sensitivity, suggesting its potential as an anti-diabetic agent .

Q & A

Synthesis and Characterization

Basic Question: Q. What are the common synthetic routes for Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, and how are reaction conditions optimized? The synthesis typically involves coupling a benzyloxy-substituted phenol derivative with a carbamate precursor. A two-step approach is frequently employed:

Oxetane ring formation : Reacting 3-(3-hydroxyphenyl)oxetane with a benzyl chloroformate derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Carbamate introduction : Using triethylamine as a base to neutralize HCl byproducts, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of phenol to chloroformate) and reaction time (4–6 hours) .
Key analytical techniques : NMR (¹H/¹³C) to confirm oxetane ring integrity and carbamate linkage, HPLC for purity (>95%), and MS for molecular weight validation .

Advanced Question: Q. How can researchers resolve contradictions in reported yields when scaling up synthesis? Yield discrepancies often arise from solvent polarity and temperature gradients in larger batches. For example:

Condition Small Scale (1g)Pilot Scale (100g)
Solvent (DCM vs. THF)85% yield (DCM)62% yield (THF)
Mixing EfficiencyHighModerate
Strategies include:
  • Switching to high-boiling-point solvents (e.g., DMF) to maintain homogeneity.
  • Using flow chemistry to ensure consistent temperature .

Structural Analysis

Basic Question: Q. Which spectroscopic methods are critical for confirming the compound’s stereochemistry?

  • ¹H NMR : Peaks at δ 4.5–5.0 ppm confirm oxetane protons, while δ 7.2–7.4 ppm verify the benzyl group .
  • IR Spectroscopy : Stretching bands at 1700–1750 cm⁻¹ (C=O of carbamate) and 3200–3400 cm⁻¹ (O-H of oxetane) .
  • X-ray Crystallography : Resolves spatial arrangement of the 3-hydroxyoxetane moiety, critical for chiral center validation .

Advanced Question: Q. How can conflicting NOESY data be interpreted for conformational analysis? Discrepancies may arise from dynamic equilibrium between carbamate rotamers. For example:

  • Rotamer A : Dominant in nonpolar solvents (ΔG = +2.1 kcal/mol).
  • Rotamer B : Favored in polar aprotic solvents (ΔG = -1.8 kcal/mol).
    Combining variable-temperature NMR with DFT calculations (B3LYP/6-31G*) resolves these ambiguities .

Biological Activity

Basic Question: Q. What enzymatic targets are associated with this compound, and how are inhibition assays designed? The compound shows acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Standard protocols include:

  • Ellman’s Assay : Measure thiocholine production at 412 nm (IC₅₀ values: 0.8–2.3 µM for AChE) .
  • Molecular Docking : AutoDock Vina predicts binding to the AChE peripheral anionic site (PAS) via oxetane-hydroxyl interactions .

Advanced Question: Q. How can conflicting IC₅₀ values in enzyme inhibition studies be reconciled? Variations arise from assay conditions (e.g., pH, substrate concentration). For example:

Parameter IC₅₀ (µM)
pH 7.4 (PBS)1.2
pH 8.0 (Tris-HCl)0.7
Standardizing buffer systems and pre-incubating enzymes with the compound for 30 minutes reduces variability .

Computational Modeling

Basic Question: Q. Which software tools are used to model ligand-receptor interactions for this compound?

  • Molecular Docking : Schrodinger Suite (Glide) or AutoDock Vina to predict binding poses in AChE .
  • MD Simulations : GROMACS (AMBER force field) to assess stability of carbamate-enzyme complexes over 100 ns trajectories .

Advanced Question: Q. How can researchers validate docking results when experimental binding data is scarce?

  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for mutations in the enzyme active site.
  • Alchemical Binding Free Energy : Matches computed Ki (1.5 µM) with experimental IC₅₀ (1.2 µM) within 15% error .

Stability and Reactivity

Basic Question: Q. What storage conditions prevent decomposition of this compound?

  • Temperature : -20°C under argon (degradation <5% over 6 months).
  • Solubility : Stable in DMSO (50 mM stock), but avoid aqueous buffers with pH >8.0 to prevent carbamate hydrolysis .

Advanced Question: Q. How do substituents on the oxetane ring influence hydrolytic stability?

Substituent Half-life (pH 7.4)
3-Hydroxy48 hours
3-Methoxy12 hours
The hydroxyl group’s hydrogen bonding with water slows hydrolysis compared to methoxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
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Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate

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